4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple stepsThe final steps involve the incorporation of the dithiole and dicarboxylate groups under specific reaction conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the dithiole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Dimethyl 2-(1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,8-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar in structure but may have different substituents or functional groups.
Other Benzothiophene Derivatives: Compounds with similar benzothiophene moieties but different core structures or additional functional groups
Properties
Molecular Formula |
C28H22ClNO5S4 |
---|---|
Molecular Weight |
616.2g/mol |
IUPAC Name |
dimethyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H22ClNO5S4/c1-13-9-8-11-15-17(27-38-21(25(32)34-4)22(39-27)26(33)35-5)23(36)28(2,3)30(19(13)15)24(31)20-18(29)14-10-6-7-12-16(14)37-20/h6-12H,1-5H3 |
InChI Key |
RIXPGIIUOLAVON-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=C(C5=CC=CC=C5S4)Cl)(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=C(C5=CC=CC=C5S4)Cl)(C)C |
Origin of Product |
United States |
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